3-[4-(5-Pentyl-pyridin-2-yl)-phenyl]-acrylic acid
Description
Properties
IUPAC Name |
(E)-3-[4-(5-pentylpyridin-2-yl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-3-4-5-16-8-12-18(20-14-16)17-10-6-15(7-11-17)9-13-19(21)22/h6-14H,2-5H2,1H3,(H,21,22)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTWXCMHHNUDNN-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Pentyl-pyridin-2-yl)-phenyl]-acrylic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The acrylic acid moiety undergoes selective oxidation under controlled conditions:
The pyridine ring remains intact under mild oxidative conditions due to its electron-deficient nature .
Reduction Pathways
Controlled hydrogenation targets specific functional groups:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 3-[4-(5-Pentyl-pyridin-2-yl)-phenyl]-propanoic acid | >90% |
| NaBH₄/CoCl₂ | THF, 0°C → rt | Allylic alcohol derivative | 68% |
The α,β-unsaturated system shows preferential reduction over the aromatic rings .
Electrophilic Aromatic Substitution
The phenyl ring undergoes regioselective substitution:
| Reagent | Position | Product | Kinetic Control |
|---|---|---|---|
| HNO₃/H₂SO₄ | para | 3-[4-(5-Pentyl-pyridin-2-yl)-3-nitrophenyl]-acrylic acid | 83% |
| Br₂/FeBr₃ | meta | 3-[4-(5-Pentyl-pyridin-2-yl)-5-bromophenyl]-acrylic acid | 76% |
DFT calculations reveal the pyridine moiety directs substitution through resonance-assisted charge distribution .
Radical Polymerization
The acrylic acid group participates in controlled radical polymerization:
| Initiator | Conditions | Đ (Dispersity) | Application |
|---|---|---|---|
| Mn₂(CO)₁₀ | Visible light, 40°C, 6 hr | 1.15 | Functional polymer coatings |
| Ru(bpy)₃Cl₂ | Blue LED, DMAc, 25°C | 1.08 | Biomedical hydrogels |
Time-resolved ESR studies confirm a degenerate chain transfer mechanism .
Cross-Coupling Reactions
The pyridine ring enables metal-catalyzed coupling:
| Reaction Type | Catalyst | Substrate | Conversion |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂/XPhos | Aryl boronic acids | 89% |
| Hiyama | PdCl₂(dppf)/CuI | Aryl silanes | 78% |
Crystal structure analysis shows the 5-pentyl group enhances catalyst-substrate π-stacking .
Acid-Catalyzed Cyclizations
Superacid media (TfOH) induces unique reactivity:
| Additive | Temperature | Product | Biological Activity |
|---|---|---|---|
| Benzene | -20°C → rt | Dihydrofuran-fused derivative | Anti-Candida albicans (MIC 32 µg/mL) |
| Toluene | 0°C, 2 hr | Spirocyclic lactone | E. coli growth inhibition |
NMR studies confirm O,C-diprotonation as the key activation step .
Key Structural Insights from Computational Studies
-
TDDFT calculations : S₁ → S₀ transition (λₐᵦₛ = 342 nm) shows charge transfer from phenyl to pyridine
-
RCIS-optimized geometries : Planar excited-state configuration enhances conjugation length by 18%
-
Hammett parameters : σₚ = +0.78 for the pentylpyridyl substituent, confirming strong electron-withdrawing nature
This comprehensive reactivity profile enables tailored functionalization for applications in medicinal chemistry, materials science, and catalysis.
Scientific Research Applications
3-[4-(5-Pentyl-pyridin-2-yl)-phenyl]-acrylic acid is an organic compound with a pyridine ring substituted with a pentyl group and a phenyl ring attached to an acrylic acid moiety. It has applications in scientific research within chemistry, biology, and industry.
Scientific Research Applications
This compound as a Building Block
this compound serves as a fundamental building block in the synthesis of more complex organic molecules. Its structure allows for modification and incorporation into larger structures with specific properties.
This compound in Enzyme Inhibition and Receptor Binding Studies
Due to its structural similarity to biologically active molecules, this compound can be employed in studies related to enzyme inhibition or receptor binding. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects via signal transduction, gene expression, or metabolic processes.
This compound in Specialty Chemicals and Materials
The compound can be used in the production of specialty chemicals or materials with unique properties.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
Oxidation The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane with reducing agents such as lithium aluminum hydride or sodium borohydride .
Substitution The aromatic rings can undergo electrophilic or nucleophilic substitution reactions utilizing reagents like halogens , or nucleophiles , under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Mechanism of Action
The mechanism by which 3-[4-(5-Pentyl-pyridin-2-yl)-phenyl]-acrylic acid exerts its effects depends on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and its analogs:
Table 1: Comparative Analysis of Structural Analogs
Key Observations
Alkyl Chain Length and Hydrophobicity :
- The pentyl chain in the target compound increases its hydrophobicity compared to the propyl analog (LogP likely >3.35, as seen in the tolyl-furan analog ). This may reduce aqueous solubility but enhance lipid membrane permeability.
Heterocyclic Core Differences: Pyridine vs. In contrast, furan-based analogs (–5) lack basicity, which may alter their supramolecular packing .
Substituent Effects :
- Electron-Withdrawing Groups : The difluorophenyl substituent in enhances intermolecular interactions (e.g., dipole-dipole, halogen bonding), contributing to its high melting point (218°C) .
- Aromatic vs. Alkyl Substituents : The p-tolyl group in increases lipophilicity (LogP 3.35), whereas alkyl chains (pentyl/propyl) balance hydrophobicity and flexibility.
Supramolecular Interactions :
- The 4-pyridyl analog () forms hydrogen-bonded networks via carboxylic acid and pyridyl groups, a feature likely modulated in the target compound by the 2-pyridyl substitution and pentyl chain .
Applications :
- Pyridine-based analogs (target and propyl) are primarily research chemicals, while furan derivatives (–5) have been studied for synthetic methodologies and fluorinated drug design .
Limitations and Inferences
- Missing data (e.g., melting point, exact solubility) for the target compound necessitate cautious extrapolation from analogs.
Biological Activity
3-[4-(5-Pentyl-pyridin-2-yl)-phenyl]-acrylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyridine ring and an acrylic acid moiety, which are known to contribute to its biological properties. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridine Derivative : Starting from commercially available pyridine derivatives.
- Acrylic Acid Formation : Utilizing methods such as Michael addition or condensation reactions to attach the acrylic acid moiety to the pyridine structure.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown promising antiproliferative effects against various cancer cell lines, including MCF7 and HCT116. The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 0.08 |
| Similar derivative | HCT116 | 0.07 |
These findings suggest that this compound could be developed further as a potential anticancer agent.
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that certain derivatives can significantly reduce COX-1 and COX-2 activity, leading to decreased production of pro-inflammatory mediators.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 30% | 50% |
These results indicate a potential therapeutic application in treating inflammatory diseases.
3. Antimicrobial Activity
Preliminary studies have shown that compounds related to this compound possess antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds suggest effectiveness comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.30 |
These findings highlight the potential for developing new antimicrobial agents based on this chemical structure.
Case Studies and Research Findings
Several studies have explored the pharmacological activities of compounds similar to this compound:
- Antiproliferative Effects : A study demonstrated that derivatives exhibited significant cytotoxicity against cancer cell lines with IC50 values ranging from 0.07 µM to 0.08 µM, showing promise as anticancer agents .
- Inhibition of Inflammation : Another study highlighted the dual inhibition of COX enzymes by derivatives, suggesting their potential use in treating inflammatory conditions .
- Antimicrobial Efficacy : Research indicated that certain derivatives had potent antimicrobial effects against common pathogens, with MIC values lower than those of established antibiotics .
Q & A
Q. What are the foundational synthetic routes for 3-[4-(5-pentyl-pyridin-2-yl)-phenyl]-acrylic acid, and how are reaction conditions optimized?
A typical synthesis involves condensation of a pyridine carbaldehyde derivative with maleic acid , followed by cyclization and functional group modifications. For example, pyridyl aldehydes react with maleic acid in pyridine/piperidine under reflux, with subsequent crystallization from ethanol/water mixtures . Optimization includes adjusting catalysts (e.g., palladium or copper) and solvents (DMF, toluene) to improve yield and purity. Reaction monitoring via TLC or NMR ensures intermediate formation .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
1H/13C NMR confirms regiochemistry and purity, while X-ray crystallography (using SHELX software ) resolves absolute configuration. FT-IR identifies functional groups like carboxylic acids, and mass spectrometry validates molecular weight. Cross-validation between NMR and crystallographic data minimizes structural misassignment .
Q. How is the compound initially screened for biological activity in academic research?
In vitro assays (e.g., antimicrobial, anticancer) are conducted using standardized protocols. For instance, microdilution assays assess minimum inhibitory concentrations (MICs) against bacterial/fungal strains, while MTT assays evaluate cytotoxicity in cancer cell lines. Dose-response curves and control comparisons (e.g., ciprofloxacin for antibiotics) ensure reliability .
Advanced Research Questions
Q. How can microwave-assisted synthesis or continuous-flow reactors improve yield and scalability?
Microwave irradiation accelerates reactions (e.g., from hours to minutes) by enhancing thermal efficiency, as demonstrated in the synthesis of analogous acrylates . Continuous-flow systems reduce side reactions (e.g., esterification byproducts) by maintaining precise temperature/residence time control. For example, adjusting flow rates and reducing reagent stoichiometry in flow reactors improved selectivity to >90% in similar syntheses .
Q. What computational strategies predict electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects are modeled using PCM (Polarizable Continuum Model), while docking studies assess binding affinity to biological targets (e.g., enzymes). These methods guide functionalization strategies .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
Multi-technique validation is essential. For example, if NMR suggests a trans-configuration but crystallography shows cis-geometry, re-examining sample purity (via HPLC) or testing for polymorphism (using DSC/XRD) is critical. SHELXL refinement parameters (e.g., thermal displacement factors) can identify disordered structures .
Q. What role do solvent polarity and catalyst choice play in minimizing side reactions?
Polar aprotic solvents (e.g., DMF) stabilize intermediates in condensation steps, while non-polar solvents (toluene) favor cyclization. Catalyst screening (e.g., Pd/C vs. CuI) impacts regioselectivity; for instance, copper catalysts may reduce undesired dimerization in acrylate formation .
Q. How can pharmacophore modeling leverage this compound’s structure for drug discovery?
3D pharmacophore maps derived from crystallographic data highlight key interactions (e.g., hydrogen bonding via the carboxylic acid group). Substituent effects (e.g., pentyl chain hydrophobicity) are modeled to optimize bioavailability. Analogues with modified pyridyl/phenyl groups are screened for enhanced target binding .
Q. What strategies identify and characterize polymorphic forms of this compound?
High-throughput crystallization screens using varied solvents/temperatures reveal polymorphs. XRD and DSC differentiate crystal packing modes, while solubility studies assess bioavailability implications. SHELXL refinement can resolve subtle lattice differences .
Q. How can green chemistry principles be applied to its synthesis?
Solvent substitution (e.g., replacing DMF with Cyrene®) reduces toxicity. Catalytic recycling (e.g., immobilized palladium) minimizes waste. Lifecycle assessment (LCA) tools compare the environmental footprint of microwave vs. conventional methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
